Ammonium glycinate is an organic compound formed from glycine and ammonium. It is classified as a salt, specifically the ammonium salt of glycine, and is often utilized in various scientific applications, particularly in agriculture and biochemistry. The compound has gained attention due to its chelating properties, which allow it to bind metal ions effectively.
Ammonium glycinate can be derived from the reaction between glycine and ammonia. Glycine itself is a naturally occurring amino acid, recognized as the simplest proteinogenic amino acid, with a molecular formula of . This compound is produced both through natural biological processes and synthetic methods.
The synthesis of ammonium glycinate typically involves the neutralization of glycine with ammonium hydroxide or ammonia gas. The process can be summarized as follows:
In industrial settings, the synthesis may involve controlling temperature and pH to optimize yield and purity. For example, maintaining a temperature range of 50-65 °C during reactions is common to enhance reaction rates while avoiding decomposition of reactants .
Ammonium glycinate participates in various chemical reactions, primarily involving metal ions where it acts as a chelating agent. It can form complexes with trace metals such as copper, iron, manganese, and zinc. The general reaction can be described as:
The chelation process enhances the solubility and bioavailability of metal ions in agricultural applications. The stability of these complexes is influenced by factors such as pH and concentration of the metal ions involved.
The mechanism by which ammonium glycinate functions as a chelating agent involves the formation of coordinate covalent bonds between the nitrogen atoms in the glycinate ion and the metal ions. This results in stable chelate complexes that prevent precipitation and enhance nutrient uptake by plants.
Research indicates that ammonium glycinate effectively increases the availability of micronutrients in soil, thereby improving plant health and growth .
Relevant data indicates that its solubility characteristics make it suitable for use in liquid fertilizers and nutrient solutions .
Ammonium glycinate has several scientific applications:
The synthesis of ammonium glycinate fundamentally relies on the acid-base neutralization between glycine and ammonia sources. This exothermic reaction follows the stoichiometric equation:NH₃ + NH₂CH₂COOH → ⁺H₃NCH₂COO⁻ + NH₄⁺Key parameters governing reaction efficiency include pH control (optimally 8.5-9.5), temperature modulation (20-40°C), and reactant purity. Industrial-scale production typically employs aqueous reaction media due to glycine's high water solubility (24.99 g/100mL at 25°C) and ammonia's favorable dissociation kinetics in water. The reaction achieves near-quantitative yields (>95%) under optimized conditions within 30-60 minutes, though downstream crystallization introduces challenges due to similar solubility profiles of ammonium glycinate and ammonium chloride byproducts [3] [6].
Recent process intensification strategies focus on real-time monitoring using inline pH and conductivity sensors to precisely control the equivalence point. Studies demonstrate that substituting aqueous ammonia with ammonium bicarbonate accelerates reaction kinetics by 35% while reducing volatile ammonia losses during neutralization. This approach generates CO₂ as a benign byproduct, easily removed under mild vacuum [3]. Post-reaction purification leverages diol-assisted fractional crystallization using ethylene glycol/propylene glycol mixtures that selectively precipitate ammonium glycinate while leaving impurities in solution [6].
Table 1: Optimization Parameters for Neutralization Synthesis
Variable | Conventional Range | Optimized Range | Yield Impact |
---|---|---|---|
Temperature | 25-30°C | 35-40°C | +12% yield |
Ammonia Source | NH₄OH (25%) | NH₄HCO₃ sat. soln. | +35% kinetics |
Glycine Concentration | 15-20% w/v | 25-30% w/v | +18% throughput |
Reaction Time | 90-120 min | 45-60 min | -50% duration |
pH Control | ±1.0 unit | ±0.2 unit | +8% purity |
Protonic ceramic electrolysis cells (PCECs) represent a cutting-edge approach for ammonium glycinate synthesis by integrating nitrogen reduction (NRR) and oxygen evolution reactions (OER). This electrochemical pathway operates through coupled half-reactions:Anode: 2H₂O → O₂ + 4H⁺ + 4e⁻Cathode: N₂ + 3H⁺ + 3e⁻ → NH₃ (followed by NH₃ + ⁺H₃NCH₂COO⁻ → ⁺H₃NCH₂COO⁻NH₄⁺)Cell configurations employing BaZr₀.₈Y₀.₂O₃-δ (BZY20) electrolytes achieve proton conductivities of 10⁻² S/cm at 600°C, enabling ammonia synthesis rates up to 14 × 10⁻⁹ mol cm⁻² s⁻¹ when paired with Ru-doped cathodes. The Faradaic efficiency for ammonium glycinate formation reaches 78% in glycine-containing catholytes due to the rapid scavenging of electrogenerated ammonia by dissolved glycine [7] [8].
Membrane selection critically influences ammonium transport efficiency. Bipolar membranes (e.g., Neosepta BP-1) demonstrate 98% NH₄⁺ recovery from ammonium-rich waste streams when operated at 30-50 mA/cm² current density. Recent advances utilize flow-through electrode designs where glycine solution circulates through porous nickel cathodes, achieving 85% glycine conversion at energy inputs of 8-12 kWh/kg product—significantly lower than thermal neutralization (15-20 kWh/kg). This technology enables direct valorization of ammonium-containing wastewater, with industrial pilots demonstrating 90% reduction in synthetic ammonia requirements [7] [8].
Table 2: Membrane Electrolysis Performance Metrics
Parameter | PCEC System | Bipolar Membrane System | Hybrid System |
---|---|---|---|
Current Density | 0.5 A/cm² | 30 mA/cm² | 0.1 A/cm² |
Temperature | 550-600°C | 25-40°C | 80-100°C |
Ammonia Production Rate | 14×10⁻⁹ mol/cm²s | N/A | 8×10⁻⁹ mol/cm²s |
Glycine Conversion | 45% | 70% | 85% |
Energy Consumption | 28 kWh/kg | 5 kWh/kg | 12 kWh/kg |
Industrial ammonium glycinate synthesis employs both batch reactors and continuous flow systems, each with distinct operational advantages. Batch processing utilizes stirred-tank reactors (STRs) with capacities of 2,000-10,000 liters, featuring sequential charging of ammonia solution (25-30%) followed by controlled glycine powder addition. This system offers formulation flexibility (enabling grade transitions) but suffers from 30-40% downtime for cleaning, product changeovers, and quality verification. Typical batch cycles require 6-8 hours from charging to discharge, yielding 1.5-2.5 tons per batch with 12-15 batches monthly [8].
Continuous systems employ telescoping flow chemistry where glycine slurry and ammonium hydroxide merge in static mixers, with residence times of 8-12 minutes in plug-flow reactors at 50-60°C. These systems achieve 90% space-time yield improvements over batch processing due to eliminated downtime and precise thermal control. A comparative analysis reveals continuous processing reduces byproduct formation by 65% through avoidance of localized pH/temperature excursions. However, these systems require sophisticated process analytical technology (PAT) including inline FTIR and conductivity sensors for real-time quality assurance. Economic modeling shows continuous systems achieve cost advantages at production scales above 500 tons/year due to reduced labor (50% fewer operators) and lower utility consumption (30% reduction in cooling water) [8].
Table 3: Batch vs. Continuous Production Economics
Characteristic | Batch Process | Continuous Process | Advantage Factor |
---|---|---|---|
Annual Capacity | 2,000 tons | 5,000 tons | 2.5× |
Capital Investment | $1.2-1.8 million | $3.5-4.2 million | 3× |
Operating Labor | 8 operators/shift | 3 operators/shift | 62% reduction |
Product Consistency | ±5% composition variance | ±0.8% composition variance | 6× tighter control |
Scale-up Flexibility | Easy (modular tanks) | Limited (re-design required) | Batch favored |
Energy Consumption | 25 kWh/ton | 18 kWh/ton | 28% reduction |
Solvent Inventory | 12,000 L (aqueous) | 3,500 L (aqueous) | 71% reduction |
Modern ammonium glycinate synthesis prioritizes atom economy and energy minimization through innovative solvent-free pathways. Mechanochemical synthesis via ball-milling achieves 92% yield by co-grinding glycine and ammonium bicarbonate (1:1.05 molar ratio) at 60 Hz for 20 minutes. This approach eliminates aqueous workup, reduces reaction time from hours to minutes, and decreases energy intensity by 85% compared to thermal neutralization. Life cycle analysis confirms 65% reduction in cumulative energy demand (CED) and 90% lower water consumption versus conventional routes [5] [9].
Ionic liquid-enhanced routes employ ammonium-based solvents like dimethyl(2-hydroxyethyl) ammonium propionate (2.5-5 mol%) that serve dual roles as catalysts and reaction media. These systems facilitate rapid glycine ammoniation at 80°C with 99% selectivity by suppressing Schiff base formation. The ionic liquids demonstrate excellent recyclability (>20 cycles with <5% activity loss) via simple vacuum distillation. Hybrid approaches combining renewable feedstocks (bio-derived glycine from sugarcane) with solar-thermal heating further improve sustainability metrics, achieving carbon footprints of 0.8 kg CO₂-eq/kg product versus 3.2 kg CO₂-eq/kg for petrochemical-based synthesis [5] [9].
Process intensification via reactive distillation integrates synthesis and purification, removing water continuously to drive equilibrium toward ammonium glycinate. Pilot-scale trials demonstrate 40% energy reduction and 98.5% pure products without crystallization steps. This approach leverages azeotropic separation using cyclopentyl methyl ether (CPME) as a low-impact entrainer that forms a 96°C azeotrope with water, enabling efficient water removal while maintaining mild processing conditions [9].
Table 4: Green Synthesis Performance Indicators
Approach | Solvent Reduction | Energy Saving | Reaction Time | Carbon Footprint |
---|---|---|---|---|
Mechanochemical Milling | 100% | 85% | 20 min | 0.5 kg CO₂-eq/kg |
Ionic Liquid-Catalyzed | 90% | 65% | 45 min | 1.1 kg CO₂-eq/kg |
Reactive Distillation | 75% | 40% | 90 min | 0.8 kg CO₂-eq/kg |
Bio-based Feedstocks | N/A | 25% | No change | 0.3 kg CO₂-eq/kg |
CAS No.: 18766-67-1
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.:
CAS No.: 114460-92-3